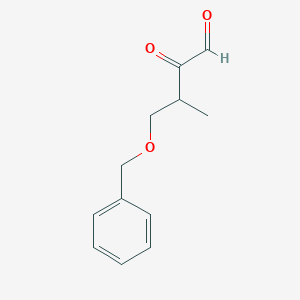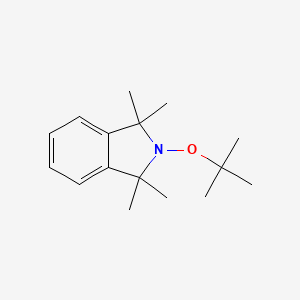
Dotriacont-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacont-9-ene is a long-chain hydrocarbon with the molecular formula C32H64 It is an alkene, characterized by the presence of a double bond between the ninth and tenth carbon atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dotriacont-9-ene can be synthesized through various organic synthesis methods. One common approach involves the oligomerization of smaller alkenes, such as ethylene, under specific conditions. This process typically requires a catalyst, such as a Ziegler-Natta catalyst, to facilitate the polymerization reaction. The reaction conditions often include high temperatures and pressures to achieve the desired chain length and double bond placement.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The process is carried out in a refinery using specialized equipment and catalysts to control the reaction conditions and optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
Dotriacont-9-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: This reaction can convert this compound into alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can produce the corresponding alkane, dotriacontane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) is used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include dotriacontanol (alcohol), dotriacontanal (aldehyde), or dotriacontanoic acid (carboxylic acid).
Reduction: The major product is dotriacontane.
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Aplicaciones Científicas De Investigación
Dotriacont-9-ene has various applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: Research on this compound includes its role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals due to its long hydrocarbon chain.
Mecanismo De Acción
The mechanism of action of dotriacont-9-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate compounds that eventually yield the final oxidized products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Dotriacont-9-ene can be compared with other long-chain alkenes, such as:
Triacont-9-ene (C30H60): Similar in structure but with a shorter carbon chain.
Tetratriacont-9-ene (C34H68): Similar in structure but with a longer carbon chain.
Hexatriacont-9-ene (C36H72): Another long-chain alkene with a different chain length.
The uniqueness of this compound lies in its specific chain length and the position of the double bond, which can influence its chemical reactivity and physical properties.
Propiedades
Número CAS |
90267-78-0 |
|---|---|
Fórmula molecular |
C32H64 |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
dotriacont-9-ene |
InChI |
InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-32H2,1-2H3 |
Clave InChI |
XQGKXDJVCUKTNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


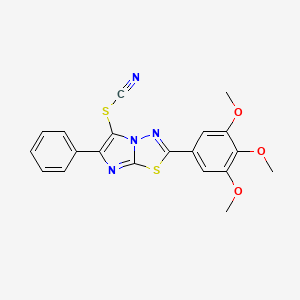
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
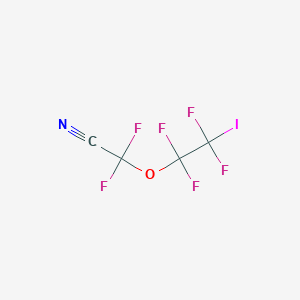
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)

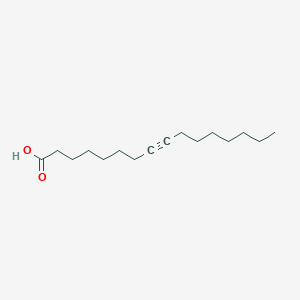

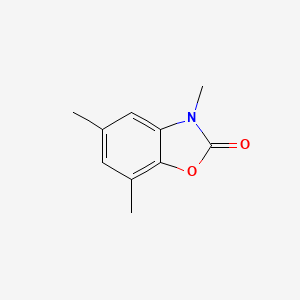
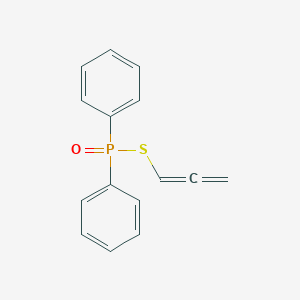
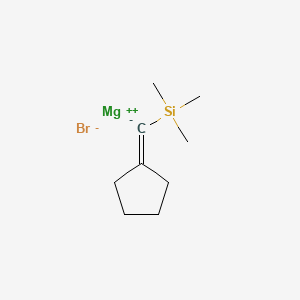
![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
